molecular formula C21H21N5O B14965235 N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14965235
M. Wt: 359.4 g/mol
InChI Key: RNDZETJWGCURPH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylphenyl group: This step may involve substitution reactions using reagents like 4-methylphenyl halides.

    Attachment of the 2-(4-methoxyphenyl)ethyl group: This can be done through alkylation reactions using 2-(4-methoxyphenyl)ethyl halides.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:

    N-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 4-methyl group.

    N-[2-(4-methoxyphenyl)ethyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a 4-chloro group instead of a 4-methyl group.

    N-[2-(4-methoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a 4-fluoro group instead of a 4-methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5O/c1-15-3-7-17(8-4-15)26-21-19(13-25-26)20(23-14-24-21)22-12-11-16-5-9-18(27-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,22,23,24)

InChI Key

RNDZETJWGCURPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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